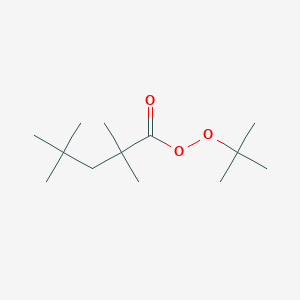![molecular formula C19H29NO2 B14637272 1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one CAS No. 55078-67-6](/img/structure/B14637272.png)
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the attachment of the hydroxyphenyl and propanone groups. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with a piperidine derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)propan-1-one: A simpler compound with similar functional groups but lacking the piperidine ring.
1-(3-Hydroxyphenyl)propan-1-one: Another related compound with a different position of the hydroxy group.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
55078-67-6 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-[4-(3-hydroxyphenyl)-1-pentylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-3-5-6-12-20-13-10-19(11-14-20,18(22)4-2)16-8-7-9-17(21)15-16/h7-9,15,21H,3-6,10-14H2,1-2H3 |
InChI-Schlüssel |
KTZOMBSUXDKHFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)

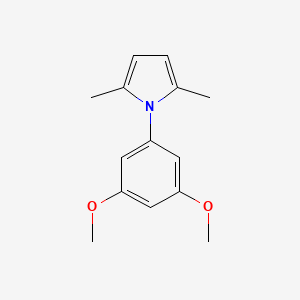
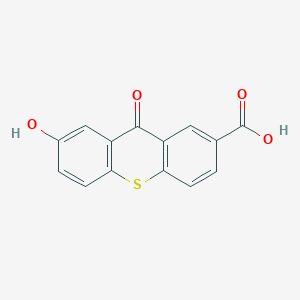
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
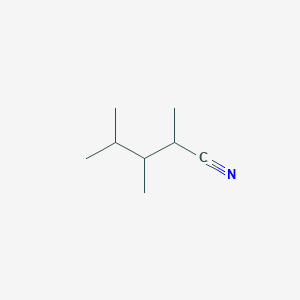
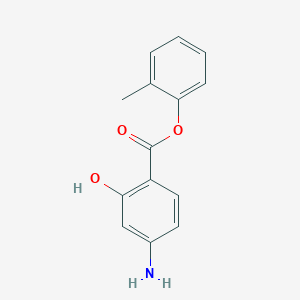
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

